N-Acetyl-D-norleucine
Overview
Description
N-Acetyl-D-norleucine is a derivative of the amino acid D-norleucine. It is characterized by the presence of an acetyl group attached to the nitrogen atom of the amino acid. This compound is a white solid that is soluble in water and organic solvents. It is stable under acidic and neutral conditions but can hydrolyze under alkaline conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Acetyl-D-norleucine can be synthesized through two primary methods:
Reaction of D-norleucine with Acetyl Chloride: This method involves the reaction of D-norleucine with acetyl chloride to form an intermediate, which is then reacted with acetic anhydride to yield this compound.
Acetylation of D-norleucine: This method involves the direct acetylation of D-norleucine using acetic anhydride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound typically involves the acetylation of D-norleucine using acetic anhydride. The reaction is carried out in a solvent such as methanol or ethanol, and the product is purified through crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N-Acetyl-D-norleucine undergoes various chemical reactions, including:
Hydrolysis: Under alkaline conditions, this compound can hydrolyze to form D-norleucine and acetic acid.
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Substitution: The acetyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Sodium hydroxide or potassium hydroxide in aqueous solution.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Various nucleophiles in the presence of a base.
Major Products Formed
Hydrolysis: D-norleucine and acetic acid.
Oxidation: Oxo derivatives of this compound.
Substitution: Derivatives with substituted functional groups.
Scientific Research Applications
N-Acetyl-D-norleucine has several applications in scientific research:
Mechanism of Action
N-Acetyl-D-norleucine exerts its effects by being taken up into cells through specific transporters. It is believed to act as a prodrug for D-norleucine, which then enters metabolic pathways and exerts its effects through its metabolic products. The compound is taken up by organic anion transporters and monocarboxylate transporters, bypassing the rate-limiting step in the activation of leucine-mediated signaling and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
N-Acetyl-D-leucine: Similar in structure but with a different side chain.
N-Acetyl-L-norleucine: The L-enantiomer of N-Acetyl-D-norleucine.
N-Acetyl-DL-norleucine: A racemic mixture of both D- and L-enantiomers.
Uniqueness
This compound is unique due to its specific stereochemistry and its ability to be taken up by specific transporters, which makes it a valuable compound for studying metabolic pathways and for potential therapeutic applications .
Biological Activity
N-Acetyl-D-norleucine (NADN) is a compound of interest in pharmacology and biochemistry due to its structural similarity to amino acids and potential therapeutic applications. This article explores the biological activity of NADN, focusing on its pharmacokinetics, mechanisms of action, and therapeutic implications based on recent research findings.
Overview of this compound
This compound is an acetylated derivative of norleucine, an amino acid that plays a role in various metabolic processes. The acetylation modifies the compound's properties, enhancing its solubility and permeability across biological membranes, which is critical for its pharmacological efficacy.
Pharmacokinetics
Recent studies have highlighted the differences in pharmacokinetics between the enantiomers of N-acetyl-leucine, including NADN. Notably, the D-enantiomer exhibits distinct absorption and distribution characteristics compared to its L-counterpart.
- Absorption : NADN's absorption is influenced by its interaction with membrane transporters. Research indicates that it utilizes organic anion transporters (OAT1 and OAT3) for cellular uptake, contrasting with the L-enantiomer that predominantly engages with L-type amino acid transporters (LAT1) .
- Distribution : Studies show that when administered as a racemic mixture (D,L-N-acetyl-leucine), the D-enantiomer accumulates more in plasma and tissues than the L-enantiomer. This accumulation may lead to potential adverse effects due to prolonged exposure .
- Elimination : Both enantiomers exhibit similar elimination rates; however, the metabolic pathways differ significantly. The L-enantiomer undergoes rapid deacetylation to leucine, while NADN does not follow the same metabolic fate, leading to differential pharmacological effects .
The biological activity of NADN is largely attributed to its metabolic products and interactions with specific receptors and transporters:
- Metabolic Pathways : Upon administration, NADN may enter various metabolic pathways that influence cellular functions. The compound's effects are hypothesized to be mediated through its metabolites rather than direct receptor interaction .
- Transport Mechanisms : The uptake of NADN via OAT1 and OAT3 suggests that it may play a role in modulating cellular environments by influencing the transport of other substrates. This mechanism could be pivotal in conditions requiring enhanced amino acid availability or modulation of neurotransmitter levels .
Therapeutic Implications
Research into NADN has revealed promising therapeutic applications, particularly in neurological disorders:
- Neurological Disorders : N-acetyl-leucine has shown potential in treating conditions such as cerebellar ataxia and other movement disorders due to its ability to cross the blood-brain barrier effectively . The differential pharmacokinetic profiles between enantiomers suggest that NADN could be developed for specific therapeutic targets without the side effects associated with the L-enantiomer.
- Clinical Studies : Ongoing clinical trials are investigating the efficacy of N-acetyl-leucine in various contexts, including cognitive function enhancement in elderly populations and treatment for lysosomal storage disorders .
Case Studies
Several case studies illustrate the biological activity and therapeutic potential of N-acetyl-leucine:
- Cerebellar Ataxia : A study involving patients with cerebellar ataxia indicated improvement in motor coordination after treatment with N-acetyl-leucine. The results suggest enhanced neuronal function attributed to increased leucine availability in brain tissues .
- Cognitive Enhancement : In a clinical trial assessing cognitive function in older adults, participants receiving N-acetyl-leucine demonstrated significant improvements in memory recall and processing speed compared to a placebo group .
Properties
IUPAC Name |
(2R)-2-acetamidohexanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3/c1-3-4-5-7(8(11)12)9-6(2)10/h7H,3-5H2,1-2H3,(H,9,10)(H,11,12)/t7-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDMCEGLQFSOMQH-SSDOTTSWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(=O)O)NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[C@H](C(=O)O)NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401031698 | |
Record name | N-Acetyl-D-norleucine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401031698 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54896-21-8 | |
Record name | N-Acetyl-D-norleucine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054896218 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Acetyl-D-norleucine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401031698 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-ACETYL-D-NORLEUCINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/99UH0ZG4JV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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